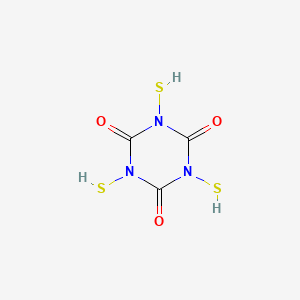![molecular formula C9H15NPb B14270131 2-[(Trimethylplumbyl)methyl]pyridine CAS No. 185255-31-6](/img/structure/B14270131.png)
2-[(Trimethylplumbyl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Trimethylplumbyl)methyl]pyridine is an organometallic compound that features a pyridine ring substituted with a trimethylplumbyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylplumbyl)methyl]pyridine typically involves the reaction of pyridine with trimethylplumbyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the lead center of the trimethylplumbyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors could be employed to enhance reaction efficiency and safety.
化学反应分析
Types of Reactions
2-[(Trimethylplumbyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The trimethylplumbyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
2-[(Trimethylplumbyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and biological activity.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as lead-based semiconductors and other electronic components.
作用机制
The mechanism of action of 2-[(Trimethylplumbyl)methyl]pyridine involves its interaction with molecular targets through its lead center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methylpyridine: A simpler analog without the trimethylplumbyl group.
2-(Trimethylsilyl)methylpyridine: Similar structure but with a silicon atom instead of lead.
2-(Trimethylgermyl)methylpyridine: Contains a germanium atom in place of lead.
Uniqueness
2-[(Trimethylplumbyl)methyl]pyridine is unique due to the presence of the lead atom, which imparts distinct chemical properties compared to its silicon and germanium analogs. The lead center can engage in different types of coordination chemistry and redox reactions, making it valuable for specific applications in materials science and catalysis.
属性
CAS 编号 |
185255-31-6 |
|---|---|
分子式 |
C9H15NPb |
分子量 |
344 g/mol |
IUPAC 名称 |
trimethyl(pyridin-2-ylmethyl)plumbane |
InChI |
InChI=1S/C6H6N.3CH3.Pb/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H2;3*1H3; |
InChI 键 |
XDTGMLLGZWLZJU-UHFFFAOYSA-N |
规范 SMILES |
C[Pb](C)(C)CC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



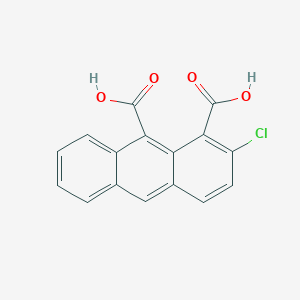
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
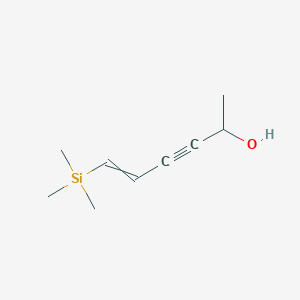
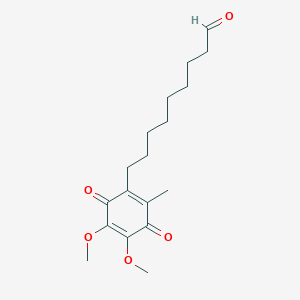
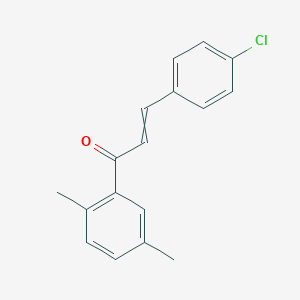


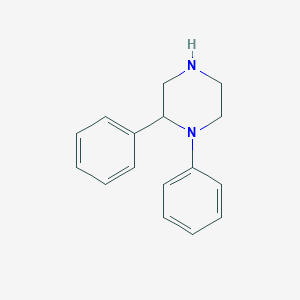

![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

